molecular formula C10H14ClN5 B2699080 4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride CAS No. 1706431-27-7

4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride

Cat. No.: B2699080
CAS No.: 1706431-27-7
M. Wt: 239.71
InChI Key: FSYBYJWOWYAQQM-UHFFFAOYSA-N
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Description

4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride typically involves the reaction of hydrazine derivatives with various substituted pyridazines. One common method includes the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetyl acetone in absolute ethanol under reflux conditions at 80°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the triazolo-pyridazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolo-pyridazine ring .

Scientific Research Applications

4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride involves the inhibition of specific enzymes, such as c-Met and Pim-1 kinases. These enzymes play crucial roles in cell proliferation and survival pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . The molecular targets include the ATP-binding sites of these kinases, where the compound binds and prevents their activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride is unique due to its dual inhibitory activity against c-Met and Pim-1 kinases, making it a promising candidate for anticancer therapy. Its ability to induce apoptosis and cell cycle arrest in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.ClH/c1-2-9-13-14-10(15(9)12-5-1)8-3-6-11-7-4-8;/h1-2,5,8,11H,3-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYBYJWOWYAQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C3N2N=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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